6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWCATQDUWETPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with chloroacetic acid or its derivatives.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Hydrazide Formation: The carbohydrazide group is introduced by reacting the chloroimidazo[1,2-a]pyridine with hydrazine hydrate (N2H4·H2O) under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 6-position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to synthesize derivatives with varied functional groups.
Key Reactions
Mechanistic Insight : The chloro group’s electrophilicity is enhanced by the electron-withdrawing imidazo[1,2-a]pyridine ring, facilitating substitution with nucleophiles like amines, thiols, and alkoxides .
Condensation Reactions
The carbohydrazide group participates in condensations with carbonyl compounds, forming hydrazones or heterocyclic derivatives.
Case Study: Claisen-Schmidt Condensation
-
Reactants : 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide + acetophenone derivatives
-
Conditions : NaOH (20% aq.), ethanol, reflux (8–12 h)
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Products : 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones (e.g., 10a–d )
-
Key Data :
Structural Impact : The hydrazone linkage introduces π-conjugated systems, enhancing biological activity .
Oxidation
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Reagents : HO/AcOH (1:1), RT, 24 h
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Product : 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (via oxidative cleavage of the hydrazide)
Reduction
-
Reagents : LiAlH, THF, 0°C → RT
-
Product : 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide
Cyclization Reactions
The carbohydrazide group facilitates cyclization to form fused heterocycles.
Example: Tetrazole Formation
-
Reactants : NaN, HCl, DMF, 100°C (10 h)
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Product : 6-Chloro-3-(1H-tetrazol-5-yl)imidazo[1,2-a]pyridine
Comparative Reactivity Insights
A comparison with analogous compounds highlights the influence of substituents:
| Compound | Reactivity with Thiourea | Yield (%) | Notes |
|---|---|---|---|
| This compound | High | 65 | Faster kinetics due to −CONHNH |
| 6-Fluoroimidazo[1,2-a]pyridine-3-carbohydrazide | Moderate | 48 | Lower electrophilicity of F |
| 6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide | High | 70 | Higher leaving-group ability of Br |
Stability and Degradation
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The imidazo[1,2-a]pyridine core allows for diverse substitutions, influencing biological activity and physicochemical properties. Key analogues include:
Key Observations :
Key Observations :
Key Observations :
Physicochemical Properties
| Property | This compound | 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide |
|---|---|---|---|
| Solubility | Moderate in DMSO, ethanol | Slightly soluble in water | High in DMSO |
| Stability | Stable at RT; incompatible with oxidizers | Stable under anhydrous conditions | Sensitive to light |
| Melting Point | 231–233°C (decomposition) | Not reported | 317–319°C (decomposition) |
| Reference |
Biological Activity
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 215.64 g/mol
This compound features an imidazo[1,2-a]pyridine core, which is known for its role in various biological activities, including antimicrobial and anticancer effects.
This compound exhibits its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, it interacts with kinases and other targets involved in signaling pathways that regulate cell proliferation and survival.
- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens, including multidrug-resistant strains. Its mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of imidazo[1,2-a]pyridine have revealed critical insights into how modifications can enhance biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) at the 6-position enhances the compound's potency against various biological targets.
- Hydrazide Functionality : The carbohydrazide moiety is pivotal for the compound's interaction with biological targets, influencing both solubility and binding affinity.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
-
Antimicrobial Activity :
- A study reported an MIC (Minimum Inhibitory Concentration) range for this compound against Mycobacterium tuberculosis (Mtb) as low as 0.07 μM for multidrug-resistant strains .
- In vitro assays demonstrated significant inhibition of bacterial growth in resistant strains, highlighting its potential as a therapeutic agent against resistant infections .
- Anticancer Activity :
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
